molecular formula C5H8N2O B3030628 2-Isoxazol-4-YL-ethylamine CAS No. 933726-31-9

2-Isoxazol-4-YL-ethylamine

Cat. No. B3030628
CAS RN: 933726-31-9
M. Wt: 112.13
InChI Key: RQHDCARIPQMUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isoxazol-4-YL-ethylamine, also known as 2-(4-isoxazolyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C5H9ClN2O . It is commonly used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine . This approach is considered convenient and general for the production of 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols .


Molecular Structure Analysis

The molecular structure of this compound is based on the isoxazole ring, a five-membered heterocyclic moiety . The isoxazole ring is commonly found in many commercially available drugs .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including this compound, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

This compound hydrochloride is a light yellow solid . It has a molecular weight of 148.59 .

Scientific Research Applications

Organic Synthesis and Bioactive Compound Development

A general approach has been developed for synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, which are further transformed into potent bioactive compounds. This method is based on the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, indicating the potential of isoxazole derivatives in creating bioactive molecules with potential therapeutic applications (Chagarovskiy et al., 2016).

Corrosion Inhibition

Isoxazol-4-yl-ethylamine derivatives, such as 2-(3H-Imidazol-4-yl)-ethylamine, have shown effectiveness as green corrosion inhibitors for metals like Q235 steel in acidic environments. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion rates. The study highlights the eco-friendly and efficient nature of these compounds in corrosion prevention (Zhang, 2020).

Antimicrobial and Antioxidant Activities

Isoxazoles synthesized through 1,3-dipolar cycloaddition reactions have been evaluated for their antimicrobial and antioxidant properties. Compounds such as 1-(3-(4-chlorophenyl)-4-(furan-2-yl)-4,5-dihydroisoxazol-5-yl)ethanone have shown significant activity, indicating the potential of isoxazole derivatives in the development of new antimicrobial and antioxidant agents (Lokeshwari & Kumar, 2017).

Electrochemical and Anticancer Properties

Isoxazole derivatives have been explored for their electrochemical behavior and anticancer activities. Studies have shown that certain isoxazole compounds exhibit excellent anticancer activity against lung cancer cells, alongside demonstrating significant electrochemical properties which could be leveraged in the design of novel drug-like candidates (Badiger et al., 2022).

Mechanism of Action

While the specific mechanism of action for 2-Isoxazol-4-YL-ethylamine is not mentioned in the search results, isoxazole derivatives are commonly found in many commercially available drugs and have significant biological interests .

Safety and Hazards

Handling 2-Isoxazol-4-YL-ethylamine requires caution. It can cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours, and to use personal protective equipment when handling it .

Future Directions

Given the significant role of isoxazole derivatives in drug discovery, there is a continuous need to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the future directions in the synthesis of isoxazoles .

properties

IUPAC Name

2-(1,2-oxazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHDCARIPQMUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695964
Record name 2-(1,2-Oxazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933726-31-9
Record name 4-Isoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933726-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,2-Oxazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Isoxazol-4-YL-ethylamine
Reactant of Route 2
2-Isoxazol-4-YL-ethylamine
Reactant of Route 3
2-Isoxazol-4-YL-ethylamine
Reactant of Route 4
2-Isoxazol-4-YL-ethylamine
Reactant of Route 5
2-Isoxazol-4-YL-ethylamine
Reactant of Route 6
2-Isoxazol-4-YL-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.